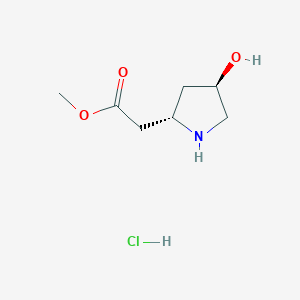![molecular formula C10H11ClF2N2O2 B11769836 (S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11769836.png)
(S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride is a complex organic compound that belongs to the class of oxazepines. This compound is characterized by its unique seven-membered ring structure containing both oxygen and nitrogen atoms. The presence of fluorine atoms and a methyl group further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride typically involves the enantioselective hydrogenation of cyclic imines. One effective method includes using the [Ir(COD)Cl]2/(S)-Xyl-C3*-TunePhos complex as a catalyst in the presence of morpholine-HCl . This method achieves high enantioselectivity, with up to 94% enantiomeric excess.
Another approach involves the base-promoted synthesis of dibenzo[b,f][1,4]oxazepin-11-amines from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol . This method uses potassium phosphate or potassium carbonate as promoters and can be performed on a large scale.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of enantioselective hydrogenation and base-promoted synthesis can be scaled up for industrial applications, ensuring high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms and amino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include various substituted oxazepines, reduced oxazepines, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11-amines: These compounds share a similar core structure but differ in their substituents.
Quinazolinimines: Another class of compounds with comparable biological activities.
N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones: These compounds have similar ring structures and are synthesized using related methods.
Uniqueness
(S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H11ClF2N2O2 |
|---|---|
Molekulargewicht |
264.65 g/mol |
IUPAC-Name |
(3S)-3-amino-6,8-difluoro-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one;hydrochloride |
InChI |
InChI=1S/C10H10F2N2O2.ClH/c1-14-9-6(12)2-5(11)3-8(9)16-4-7(13)10(14)15;/h2-3,7H,4,13H2,1H3;1H/t7-;/m0./s1 |
InChI-Schlüssel |
AIYYXQHALYKYGU-FJXQXJEOSA-N |
Isomerische SMILES |
CN1C(=O)[C@H](COC2=C1C(=CC(=C2)F)F)N.Cl |
Kanonische SMILES |
CN1C(=O)C(COC2=C1C(=CC(=C2)F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B11769775.png)



![N-([1,1'-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B11769803.png)



![1'-Benzyl-4'-methyl-[1,4'-bipiperidin]-4-one](/img/structure/B11769831.png)

